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Compound of Interest

Compound Name: (S)-N-Boc-3-methylmorpholine

Cat. No.: B1440204 Get Quote

(S)-N-Boc-3-methylmorpholine is a chiral saturated heterocycle that serves as a valuable

building block in modern organic synthesis and medicinal chemistry. Its rigid morpholine

scaffold, combined with the stereocenter at the C3 position and the versatile N-Boc protecting

group, makes it an attractive precursor for the synthesis of complex molecules with defined

three-dimensional architectures, often explored as potential therapeutic agents.[1] The tert-

butyloxycarbonyl (Boc) group provides a robust yet readily cleavable means of protecting the

morpholine nitrogen, allowing for selective transformations at other positions of the molecule.[2]

Accurate and comprehensive structural confirmation is paramount to ensure the quality and

identity of such a key intermediate. This guide provides an in-depth analysis of the essential

spectroscopic techniques used for the characterization of (S)-N-Boc-3-methylmorpholine:

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The discussion is framed from an application scientist's perspective,

focusing not just on the data itself, but on the causal logic behind the experimental setup and

the interpretation of the resulting spectra.

Molecular Structure and Conformation
To properly interpret spectroscopic data, one must first understand the molecule's structure.

(S)-N-Boc-3-methylmorpholine consists of a morpholine ring in a chair conformation, with a

methyl group at the chiral C3 position and a bulky Boc group on the nitrogen atom.

Caption: 2D structure of (S)-N-Boc-3-methylmorpholine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (S)-N-Boc-3-methylmorpholine, both ¹H and ¹³C NMR provide

unambiguous confirmation of its structure.

Experimental Protocol: NMR Acquisition
A self-validating protocol for NMR analysis involves ensuring instrument calibration and using a

standard solvent and reference.

Sample Preparation: Dissolve ~5-10 mg of (S)-N-Boc-3-methylmorpholine in ~0.6 mL of

deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for N-Boc

protected compounds and its well-defined residual solvent peak.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field

strengths are crucial for resolving the complex multiplets of the morpholine ring protons.

¹H NMR Acquisition: Acquire with a standard pulse sequence, ensuring a sufficient number of

scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire with proton decoupling to simplify the spectrum to singlets for

each unique carbon. A larger number of scans is required due to the low natural abundance

of ¹³C.

¹H NMR Spectral Interpretation
The ¹H NMR spectrum is characterized by distinct regions corresponding to the Boc group, the

methyl group, and the morpholine ring protons. The presence of the bulky Boc group can lead

to rotamers, potentially causing broadening or duplication of some signals.[3]
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Expert
Insights

~ 4.0 – 3.8 m 2H
H2 (axial &

equatorial)

These protons

are adjacent to

the chiral center

(C3) and the

nitrogen atom,

leading to

diastereotopicity

and complex

splitting patterns.

They are

expected to be

downfield due to

the influence of

the adjacent

nitrogen.

~ 3.7 – 3.5 m 3H H3, H6 (axial &

equatorial)

This region

contains the C3

proton, which is

coupled to the

C3-methyl group

and the C2

protons, as well

as the C6

protons adjacent

to the ring

oxygen. The

chair

conformation of

the morpholine

ring results in

different

magnetic

environments for
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axial and

equatorial

protons, leading

to complex

multiplets rather

than simple

triplets.[4]

~ 3.0 – 2.6 m 2H
H5 (axial &

equatorial)

These protons

are adjacent to

the Boc-

protected

nitrogen. Their

chemical shift

can be variable

depending on the

conformation and

solvent.

1.45 s 9H -C(CH₃)₃ (Boc)

This sharp

singlet is the

hallmark of the

tert-butyl group

of the Boc

protector. Its

integration to 9

protons is a key

validation point.

[5]

1.25 d 3H C3-CH₃

This signal

appears as a

doublet due to

coupling with the

single proton on

C3.

¹³C NMR Spectral Interpretation
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The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the

molecule, confirming the presence of the Boc group, the methyl group, and the four distinct

carbons of the morpholine ring.
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Predicted Chemical Shift
(δ, ppm)

Assignment
Rationale and Expert
Insights

~ 155.0 C=O (Boc)

The carbamate carbonyl

carbon appears in this

characteristic downfield region.

Its chemical shift can be

sensitive to solvent effects.[6]

~ 79.8 -C(CH₃)₃ (Boc)

The quaternary carbon of the

Boc group is consistently

found around 80 ppm.

~ 67.0 C6

This carbon is adjacent to the

ring oxygen, resulting in a

downfield shift typical for

ethers.[7]

~ 52.1 C3

The chiral carbon bearing the

methyl group. Its shift is

influenced by both the

adjacent nitrogen and methyl

substituent.

~ 45.5 C2
This carbon is adjacent to the

nitrogen and the chiral center.

~ 43.0 C5

This carbon is adjacent to the

nitrogen. In N-substituted

morpholines, the carbons

alpha to the nitrogen are

typically in this region.[8]

~ 28.4 -C(CH₃)₃ (Boc)

The three equivalent methyl

carbons of the Boc group give

rise to a strong, sharp signal.

[5]

~ 16.5 C3-CH₃

The methyl group carbon at

the C3 position appears in the

typical aliphatic region.
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Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional

groups. The choice of an Attenuated Total Reflectance (ATR) accessory is a common and

efficient method for solid or liquid samples, requiring minimal preparation.

Experimental Protocol: FT-IR-ATR
Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of (S)-N-Boc-3-methylmorpholine directly onto

the ATR crystal.

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of

4 cm⁻¹.

IR Spectral Interpretation
The IR spectrum of (S)-N-Boc-3-methylmorpholine is dominated by absorptions from the

carbamate group and the aliphatic C-H bonds.
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Wavenumber
(cm⁻¹)

Intensity Assignment
Rationale and
Expert Insights

2975-2850 Strong C-H Stretch (aliphatic)

These bands

correspond to the

stretching vibrations of

the sp³ C-H bonds in

the morpholine ring,

methyl, and tert-butyl

groups.[9]

~ 1695 Very Strong
C=O Stretch

(Carbamate)

This is the most

diagnostic peak in the

spectrum. Its position

is characteristic of the

carbonyl in a

carbamate functional

group. The high

intensity is due to the

large change in dipole

moment during the

vibration.[10][11]

~ 1400 Medium C-N Stretch

This region often

contains vibrations

associated with the C-

N bond of the

carbamate.

~ 1160 Strong
C-O-C Stretch (Ether

& Carbamate)

A strong, broad

absorption in this

region is characteristic

of the asymmetric C-

O-C stretching of the

morpholine ether

linkage and the C-O

bond of the carbamate

ester.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering definitive proof of its identity and structural insights. Electrospray

Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization

technique suitable for polar, non-volatile compounds.

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Ionization Mode: Use positive ion mode (ESI+) as the morpholine nitrogen is basic and

readily protonated to form [M+H]⁺.

Analysis: Infuse the sample directly into the mass spectrometer. Acquire a full scan spectrum

to identify the molecular ion.

Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion and subject it to

Collision-Induced Dissociation (CID) to generate a characteristic fragmentation spectrum.

MS Spectral Interpretation
The Boc group is notoriously labile in the gas phase, and its fragmentation pattern is highly

diagnostic.[12] The molecular weight of C₁₀H₁₉NO₃ is 201.26 g/mol .[13]
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Expected m/z Ion Formula
Rationale and Expert
Insights

224.14 [M+Na]⁺

The sodium adduct is

commonly observed with ESI

and serves as confirmation of

the molecular weight.

202.14 [M+H]⁺

The protonated molecular ion.

This may be of low abundance

due to facile in-source

fragmentation.

146.10 [M+H - C₄H₈]⁺

Loss of isobutylene (-56 Da).

This is a hallmark

fragmentation of the Boc group

and is often the base peak in

the spectrum. It occurs via a

rearrangement mechanism.

[14][15]

102.09 [M+H - C₅H₈O₂]⁺

Loss of the entire Boc group

(-100 Da). This fragmentation

results in the protonated (S)-3-

methylmorpholine core,

confirming the identity of the

heterocyclic scaffold.

Visualization of Key Fragmentation Pathways
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Parent Ions

Key Fragments (from [M+H]⁺)

[M+H]⁺
m/z = 202.14

[M+H - 56]⁺
m/z = 146.10

- C₄H₈ (isobutylene)

[M+H - 100]⁺
m/z = 102.09

- C₅H₈O₂ (Boc group)

[M+Na]⁺
m/z = 224.14

- CO₂

Click to download full resolution via product page

Caption: Primary ESI-MS fragmentation pathways for (S)-N-Boc-3-methylmorpholine.

Conclusion
The collective data from NMR, IR, and MS provide a comprehensive and unequivocal

characterization of (S)-N-Boc-3-methylmorpholine. ¹H and ¹³C NMR confirm the carbon-

hydrogen framework and stereochemical environment. FT-IR provides rapid verification of key

functional groups, most notably the carbamate C=O stretch. Finally, ESI-MS confirms the

molecular weight and reveals a diagnostic fragmentation pattern dominated by the loss of the

Boc protecting group. Together, these techniques form a self-validating system of analysis,

ensuring the structural integrity and purity of this important synthetic building block for

researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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